3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
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Description
- "3,4-dimethoxy-N-(4-methoxyphenyl)benzamide" is a chemical compound studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- The compound was synthesized using a ‘one-pot’ reductive cyclization method, involving N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
- The molecular geometry and vibrational frequencies of this compound in its ground state have been calculated using density functional theory (DFT) at the B3LYP level 6-31G+(d,p) basis set. X-ray diffraction analysis indicates that the compound crystallizes in a triclinic system (Demir et al., 2015).
Chemical Reactions and Properties
- The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties were calculated with DFT using B3LYP/6-31G+(d,p) basis set. The chemical reactivity of the molecule was estimated through the molecular electrostatic potential (MEP) surface map and PES scan (Demir et al., 2015).
Physical Properties Analysis
- The compound's physical properties, such as lattice constants and geometrical parameters, were measured and found to be in good agreement with the calculated values (Demir et al., 2015).
Chemical Properties Analysis
- Antioxidant properties of the compound were determined using DPPH free radical scavenging test, highlighting its potential chemical applications (Demir et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-7-5-12(6-8-13)17-16(18)11-4-9-14(20-2)15(10-11)21-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSPBDKTIQZTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide |
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